3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine
Description
3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine (CAS: 22201-95-2) is a substituted 1,2,4-triazine derivative with the molecular formula C₁₈H₂₀ClN₃ and a molecular weight of 313.83 g/mol . The compound features a 1,2,4-triazine core partially saturated at positions 1,2,5,6, a methyl group at position 1, and a bulky (4-chlorophenyl)(phenyl)methyl substituent at position 3. This structural configuration imparts unique steric and electronic properties, making it a subject of interest in medicinal and agrochemical research.
Properties
CAS No. |
22201-94-1 |
|---|---|
Molecular Formula |
C17H18ClN3 |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)-phenylmethyl]-1-methyl-5,6-dihydro-2H-1,2,4-triazine |
InChI |
InChI=1S/C17H18ClN3/c1-21-12-11-19-17(20-21)16(13-5-3-2-4-6-13)14-7-9-15(18)10-8-14/h2-10,16H,11-12H2,1H3,(H,19,20) |
InChI Key |
MNWSPCCGBNBSCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C(N1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine typically involves the reaction of piperazine with 4-chlorobenzaldehyde under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the triazine ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Notes:
- The target compound’s bulky (4-chlorophenyl)(phenyl)methyl group enhances steric hindrance and lipophilicity compared to smaller substituents (e.g., methyl or bromo) in analogs .
- Oxygen-containing groups (e.g., diones in the bromo analog) improve water solubility but reduce metabolic stability .
- Morpholine derivatives exhibit distinct pharmacokinetic profiles due to their ability to form hydrogen bonds .
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